L-Valinol

Beschreibung

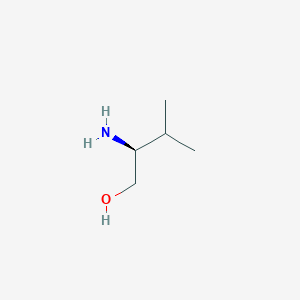

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318132 | |

| Record name | (+)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-48-4 | |

| Record name | (+)-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2026-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-valinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54N4NJ3ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols, including L-Valinol, are fundamental structural motifs found in a wide array of natural products and biologically active synthetic compounds. Their importance in asymmetric synthesis is multifaceted, serving as versatile building blocks, chiral auxiliaries, and ligands for metal-catalyzed reactions. The ability to control the three-dimensional arrangement of atoms in a molecule is crucial in pharmacology and materials science, as different enantiomers of a compound can have vastly different biological activities or physical properties.

This compound, with its defined stereocenter, is frequently employed to introduce chirality into molecules. It can be temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, a strategy known as using a "chiral auxiliary". This approach allows chemists to selectively produce one enantiomer over the other. Furthermore, this compound is a key precursor for the synthesis of more complex chiral ligands, such as those used in asymmetric catalysis, which can generate large quantities of a chiral product from a small amount of a chiral catalyst. The accessibility of this compound from the natural amino acid L-valine makes it an economically viable choice for these applications.

Historical Development of L Valinol in Organic Chemistry

The journey of L-Valinol in organic chemistry is closely tied to the broader evolution of asymmetric synthesis. Early methods for controlling stereochemistry were often stoichiometric, relying on chiral auxiliaries. This compound-derived oxazolidinones, famously developed as "Evans auxiliaries," became a benchmark for stereocontrolled aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. These auxiliaries provided a reliable method for establishing two contiguous stereocenters with high diastereoselectivity.

The development of catalytic asymmetric methods marked a significant advancement in the field. This compound proved to be an excellent scaffold for the design of chiral ligands for a variety of metal-catalyzed transformations. One of the most prominent uses of this compound is in the preparation of chiral oxazoline (B21484) ligands. These ligands, when complexed with transition metals, have been successfully applied in a wide range of catalytic asymmetric reactions, including hydrogenations, hydrosilylations, and conjugate additions. The modular nature of these ligands, allowing for systematic tuning of their steric and electronic properties, has been a key factor in their widespread adoption and success.

Current Research Landscape and Future Directions for L Valinol

Enantioselective Synthesis of this compound

The production of this compound predominantly relies on enantioselective methods, often leveraging the abundant supply of L-valine. wikipedia.org

Catalytic Reduction of L-Valine and Related Precursors

A primary method for this compound synthesis involves the reduction of L-valine or its derivatives. Strong reducing agents are commonly employed for this transformation. For instance, this compound can be generated by converting the carboxylic acid group of valine to an alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.org Alternatively, a combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) can also be utilized, forming a borane-tetrahydrofuran (B86392) complex as the active reducing species. wikipedia.org The this compound produced through these methods can subsequently be purified via short-path distillation. wikipedia.org

In more refined approaches, amino acid derivatives can be reduced using a metal borohydride in combination with various activators, including alkyl iodides, iodine, boron trifluoride-ether complex, hydrogen chloride, sulfuric acid, aluminum chloride, boron trifluoride, dialkyl sulfates, alkyl p-toluenesulfonates, or alkanesulfonic acids. google.com

Another strategy involves the N-protection of L-valine before reduction. For example, N-benzyloxycarbonyl (Cbz)-protected valine can be hydrogenated in an organic solvent, such as methanol, in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). This hydrogenation typically occurs at moderate hydrogen pressures (e.g., 1 to 5 bar) and temperatures, often at room temperature, to yield (S)-valinol. google.com The amino group of this compound can also be protected with di-tert-butyl dicarbonate (B1257347) to form N-Boc-valinol, which can then undergo further transformations, such as esterification with p-toluenesulfonyl chloride, before phosphinylation and deprotection to yield β-aminophosphines. rsc.org

Biotechnological and Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral compounds like this compound, operating under mild reaction conditions. rsc.orgsci-hub.se Enzymatic methods, such as transaminase (TA)-catalyzed synthesis, have been explored for the production of this compound. One notable example involves the transaminase-catalyzed synthesis of this compound from 2-isopropyloxirane, potentially integrated into a multi-enzymatic cascade that includes epoxide hydrolase (EH) and alcohol dehydrogenase (ADH). rsc.orgresearchgate.net

While direct biocatalytic routes to this compound are under investigation, significant advancements have been made in the biotechnological production of its precursor, L-valine. Metabolic engineering strategies are employed to enhance L-valine production in microbial cell factories, including organisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis. researchgate.netnih.gov These strategies involve regulating metabolic pathways to improve valine synthesis efficiency and reduce byproduct formation. cofcoti.com Techniques like high-density fermentation and fed-batch strategies are utilized to increase bacterial concentration and valine yield. cofcoti.com Furthermore, the overexpression of key enzymes in thermotolerant strains has shown promise in enhancing L-valine production, with reported yields reaching 38.08 ± 1.32 g/L at 37°C in 48 hours of fermentation. ebi.ac.uk

Innovative Strategies for this compound Production

Innovative strategies for this compound production extend beyond direct synthesis to include its preparation in forms suitable for specific catalytic applications. For instance, this compound has been immobilized on nanoporous silica (B1680970) materials, such as SBA-15, to create chiral heterogeneous ligands. researchgate.net This immobilization process, which involves the synthesis of this compound from L-valine by reduction with NaBH₄/I₂ before grafting onto the silica, facilitates easy separation and recovery of the catalyst, thereby improving recyclability in asymmetric reactions like allylic C-H bond oxidation. researchgate.net

This compound is also a crucial component in the design of novel organic catalysts. An example is the synthesis of a proline-valinol thioamide compound, prepared from L-proline and this compound. This compound acts as a highly efficient organocatalyst for direct aldol (B89426) reactions, achieving high enantioselectivities (up to 96% ee) and diastereoselectivities (99/1 anti/syn ratio for cyclohexanone (B45756) with 3-nitrobenzaldehyde). researchgate.net This highlights a strategy where this compound is produced as an intermediate for the construction of more complex, specialized catalysts.

Synthesis and Functionalization of this compound-Derived Compounds

This compound's bifunctional nature, possessing both amino and hydroxyl groups, makes it an excellent chiral building block for synthesizing a diverse range of functionalized derivatives.

Preparation of this compound-Based Amino Alcohol Derivatives

This compound is extensively used in the preparation of chiral oxazolines, which are highly valued as ligands in asymmetric catalysis. wikipedia.orgfishersci.ca These oxazolines can be formed through various methods by reacting this compound with aldehydes or nitriles. fishersci.ca Beyond oxazolines, this compound serves as a precursor for 4-isopropyloxazolidinones, compounds critical for stereocontrolled aldol and alkylation reactions. fishersci.ca It is also employed in the synthesis of chiral 2-thiazolidinethiones, which find utility in aldol reactions. fishersci.ca

Furthermore, this compound is a key starting material for the synthesis of β-aminophosphine derivatives, which function as powerful phosphine (B1218219) catalysts or ligands in metal-catalyzed asymmetric reactions. rsc.org The general protocol involves converting this compound to N-Boc-valinol, followed by esterification (e.g., with p-toluenesulfonyl chloride) and subsequent phosphinylation with nucleophilic phosphides, and final deprotection of the amino moiety. rsc.org

Construction of this compound-Derived Cyclic Structures

This compound-derived compounds are instrumental in constructing various cyclic structures with high stereocontrol. Chiral oxazolidinones derived from L-valine (and thus indirectly from this compound) serve as effective chiral auxiliaries. For example, these auxiliaries have been incorporated into deconjugative aldol-cyclization sequences to construct cyclic ethers, including oxetanes and fused-ring tetrahydrofurans, with excellent enantiocontrol and relative stereochemistry of up to four stereocenters. acs.org

In the realm of electrochemical catalysis, this compound-derived salicyloxazoline ligands have been successfully employed in cobalt-catalyzed C-H activation processes. This methodology enables the enantioselective construction of chiral dihy-droisoquinolinones with high yields and excellent diastereomeric and enantiomeric excesses, even on a decagram scale. sciengine.com

This compound has also been utilized in the resolution of racemic cyclic boron compounds, such as 3-borabicyclo[3.3.1]non-6-enes. By interacting with D-valinol or other chiral auxiliaries like D- or L-prolinol, these racemic mixtures can be resolved, leading to optically active precursors for the synthesis of chiral 3-aza- and 3-thiabicyclo[3.3.1]non-6-enes, as well as derived chiral cyclohexenoid systems. iupac.org

Synthesis of this compound-Derived 2-Imidazolidinones

This compound-derived 2-imidazolidinones are important chiral auxiliaries utilized in asymmetric reactions, such as aldol reactions. researchgate.netacs.org These compounds can be synthesized from this compound in multiple steps. One approach involves the preparation of chiral N-propionyl-2-imidazolidinones from this compound (and L-phenylalaninol) in a three-step sequence. The subsequent aldol reaction of their boron enolate with aldehydes demonstrates high diastereoselectivity. researchgate.net

Another synthetic route to 2-imidazolidinones involves the reduction of hydantoins. While hydantoins themselves are five-membered heterocycles resembling 2-imidazolidinones, their reduction with sodium borohydride in the presence of a boron trifluoride etherate system can yield 2-imidazolidinones directly. scirp.orgscirp.org The reactivity of the hydantoin (B18101) in these reductions is influenced by its substituents, with a tert-butoxycarbonyl (Boc) group at the 1-position of the hydantoin ring proving effective in promoting the reduction. scirp.orgscirp.org

Formation of Other Heterocyclic Systems

This compound also serves as a precursor for other heterocyclic systems. For instance, oxazolidine (B1195125) derivatives can be synthesized from this compound. One reported method involves the reaction of this compound with dimethyl acetylene (B1199291) dicarboxylate in tetrahydrofuran (B95107) (THF) at 50°C for 48 hours. unimi.it

L-Valine, the precursor to this compound, has also been employed in the synthesis of various heterocyclic compounds. For example, L-valine can catalyze the one-pot, multicomponent synthesis of 2-amino-3-cyano-4H-pyrans from aromatic aldehydes, malononitrile, and enolizable carbonyl compounds. researchgate.net Additionally, L-valine derivatives have been incorporated into more complex heterocyclic structures, such as N-(4-acetylbenzenesulfonyl)-L-valine, which can then be further modified to form pyrazolines and isoxazoles. cabidigitallibrary.org

Fabrication of this compound-Incorporated Phosphine Ligands

Chiral phosphine ligands are indispensable in asymmetric catalysis, and this compound plays a significant role in their fabrication due to its inherent chirality. rsc.orgnih.gov

Synthesis of Beta-Aminophosphine Derivatives

Beta-aminophosphine derivatives are a class of chiral ligands widely used in transition-metal-catalyzed asymmetric transformations. rsc.orgrsc.org A well-established protocol for their preparation involves the nucleophilic phosphide (B1233454) substitution of tosylates or mesylates derived from amino alcohols, which are in turn obtained from chiral amino acids like L-valine. rsc.org

A specific synthetic pathway for β-aminophosphines from this compound begins with its conversion to N-Boc-valinol through protection of the amino group with di-tert-butyl dicarbonate. Subsequent esterification with p-toluenesulfonyl chloride in pyridine (B92270) yields the tosylate. Phosphinylation of this tosylate with potassium diphenylphosphide in THF at -35°C gives the N-Boc aminophosphine, which is then deprotected using trifluoroacetic acid to yield the desired (2S)-2-amino-1-diphenylphosphinyl-3-methylbutane. rsc.org

Another versatile method for synthesizing chiral β-aminophosphines involves the ring-opening of cyclic sulfamidates with metal diarylphosphinites. This reaction yields β-aminophosphine oxides, which are subsequently reduced to the corresponding phosphines. This approach allows for the introduction of various P-aryl substituents, including electron-deficient, electron-rich, and sterically hindered groups. rsc.org

Development of Phosphine-Containing Amino Acid Analogues

Phosphine-containing amino acid analogues are also synthesized, often utilizing amino acid precursors. While this compound itself is an amino alcohol, its close relation to L-valine means that synthetic strategies for phosphine-containing amino acid analogues can sometimes be adapted or share common intermediates. For example, some phosphine-containing amino acid analogues can be prepared via chiral auxiliaries or substitution reactions. rsc.org The Kabachnik-Fields reaction, involving the condensation of an amine, an oxo compound, and a >P(O)H species (like a dialkyl phosphite (B83602) or secondary phosphine oxide), is a common route for α-aminophosphonates and α-aminophosphine oxides, which are phosphorus analogues of amino acids. researchgate.netsciforum.net

Generation of this compound-Based Salen Type Chiral Ligands

Salen-type ligands are tetradentate Schiff bases widely employed in coordination chemistry, particularly in asymmetric catalysis. mdpi.com Chiral salen ligands can be synthesized from this compound and its derivatives. A series of chiral salen ligands have been synthesized from L-diphenylvalinol (a derivative of this compound) and salicylaldehyde (B1680747) derivatives, including those substituted with various electron-withdrawing and electron-donating groups. ingentaconnect.comresearchgate.net

The synthesis typically involves the condensation of the chiral amino alcohol (e.g., this compound or L-diphenylvalinol) with salicylaldehyde to form imine intermediates. semanticscholar.org These ligands, when complexed with transition metals like copper(II) acetate (B1210297) monohydrate, have been shown to catalyze asymmetric reactions, such as the Henry reaction, with good enantioselectivity. ingentaconnect.comresearchgate.netsemanticscholar.org The enantioselection in these reactions is influenced by the steric bulkiness of the catalytic system and the electronegativity of substituents on the chiral ligand. ingentaconnect.comsemanticscholar.org

Synthesis of this compound-Derived Sulfinamides

Sulfinamides, particularly chiral ones, are valuable compounds in asymmetric synthesis, serving as auxiliaries, ligands, and catalysts. nih.gov While tert-butanesulfinamide is a common reagent for asymmetric synthesis of amines, this compound can be involved in the synthesis of sulfinamide-related structures or be a source for chiral sulfinamides. nih.gov

One method for preparing cyclic sulfonimidates, which are related to sulfinamides and can act as chiral templates in asymmetric syntheses, involves the reaction of (S)-O-trimethylsilyl valinol with p-toluenesulfinyl chloride, followed by oxidation. This one-pot procedure yields the desired sulfonimidate products without isolating intermediates. rsc.org Furthermore, sulfonamides derived from L-valine have been synthesized, typically through the reaction of primary or secondary amines with sulfonyl chloride in the presence of bases. researchgate.net

Creation of this compound-Derived Thioamides and Other Organocatalytic Scaffolds

This compound's inherent chirality and functional groups make it an excellent scaffold for developing novel organocatalysts, especially this compound-derived thioamides and other related structures.

This compound-Derived Thioamides

Thioamides are a class of compounds where a carbonyl oxygen is replaced by a sulfur atom. The synthesis of this compound-derived thioamides often involves the thionation of corresponding amides or direct coupling reactions. Common thionating reagents include Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀). mdpi.comnih.gov

A notable example is the synthesis of a novel proline-valinol thioamide (Compound 4), which has demonstrated significant catalytic activity in direct aldol reactions. researchgate.net This catalyst was prepared from readily available L-proline and this compound. The synthetic pathway typically involves the reaction of an N-Boc-protected L-proline with this compound, followed by protection of the hydroxyl group (e.g., with TBSCl), thionation using Lawesson's reagent, and subsequent deprotection of the amino and hydroxyl groups. mdpi.commdpi.com

Research findings indicate that this proline-valinol thioamide can catalyze the direct aldol reaction of various aldehydes with ketones (such as acetone (B3395972), cyclohexanone, or cyclopentanone) at 0 °C. researchgate.net With a low catalyst loading of merely 2 mol%, high enantioselectivity was achieved, reaching up to 96% enantiomeric excess (ee) for the reaction of 2-nitrobenzaldehyde (B1664092) with acetone. researchgate.net For reactions involving cyclohexanone and 3-nitrobenzaldehyde (B41214) in water, excellent diastereoselectivity (anti/syn ratio of 99/1) and enantioselectivity (99% ee) were observed. researchgate.net The effectiveness of thioamides over amides in such reactions is often attributed to the higher acidity of the N-H group in the thioamide functionality. researchgate.net

| Catalyst | Reaction Type | Substrates | Catalyst Loading (mol%) | Temperature | Solvent | Diastereoselectivity (anti/syn) | Enantioselectivity (ee%) | Reference |

|---|

Table 2: Catalytic Performance of this compound-Derived Prolinethioamide in Aldol Reactions

The synthesis of thioamide-containing peptides can also be achieved by reacting amino acids with amino aldehydes in the presence of elemental sulfur (S₈) and sodium sulfide, with copper(II) chloride often playing a crucial role in preventing racemization. mdpi.comchemrxiv.org For β-branched amino acids like valine, thionation of Fmoc-Val-nitroanilide with P₄S₁₀ has been reported to be high yielding, whereas Lawesson's reagent sometimes led to lower conversion or significant side product formation. nih.gov

Other Organocatalytic Scaffolds from this compound

Beyond thioamides, this compound serves as a versatile starting material for a range of other organocatalytic scaffolds, primarily due to its inherent chirality and the presence of both amino and hydroxyl functionalities.

This compound-Derived Oxazolines: As mentioned previously, this compound is a key precursor for chiral oxazolines. These heterocyclic compounds are widely recognized as effective chiral ligands in various metal-catalyzed asymmetric reactions, contributing to high enantioselectivities. wikipedia.orgfishersci.cathermofisher.com

L-Valine-Derived N-Sulfinamides: Chiral N-sulfinamides derived from L-valine have been developed as efficient enantioselective Lewis basic organocatalysts. rsc.orgrsc.org These catalysts are particularly effective in the asymmetric reduction of N-aryl and N-alkyl ketimines using trichlorosilane (B8805176) (HSiCl₃). For instance, one such catalyst (Catalyst 3c) achieved up to 99% yield and 96% ee in the reduction of N-alkyl ketimines, and up to 98% yield and 98% ee for N-aryl ketimines. rsc.orgrsc.org These results highlight their utility in preparing chiral amines, which are important building blocks in organic synthesis. rsc.org

| Catalyst Type | Reaction Type | Substrates | Reducing Agent | Yield (%) | Enantioselectivity (ee%) | Reference |

|---|

Table 3: Catalytic Performance of L-Valine-Derived N-Sulfinamides in Ketimine Reduction

L-Valine-Derived β-Amino Alcohols for Aldol Reactions: Organocatalysts based on (S)-β-amino alcohols prepared from L-valine have been specifically designed to promote asymmetric direct syn-aldol reactions. organic-chemistry.orgnih.gov One such catalyst (Catalyst 3b) proved highly effective, enabling reactions at only 5 mol% loading in m-xylene. organic-chemistry.org This catalyst facilitated aldol reactions of a wide range of aldehydes (including electron-rich and electron-deficient aromatics, and aliphatic aldehydes) with various ketones (e.g., fluoroacetone, chloroacetone, 3-pentanone), achieving high yields (up to 92%) and excellent stereoselectivity (diastereomeric ratio up to 19:1 and enantioselectivities up to 96% ee). organic-chemistry.org This approach is significant as it overcomes the typical anti-selectivity observed in many direct aldol reactions with organocatalysts by favoring Z-enamine formation, thereby leading to syn-selectivity. organic-chemistry.org

| Catalyst Type | Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantioselectivity (ee%) | Reference |

|---|

Table 4: Catalytic Performance of L-Valine-Derived β-Amino Alcohol in syn-Aldol Reactions

L-Valine-Based N-Methyl Formamides: Other L-valine-based Lewis basic catalysts, such as N-methyl formamides, have been developed for the efficient asymmetric reduction of ketimines with trichlorosilane. csic.es These open-chain catalysts offer flexibility and high enantioselectivity, with some achieving up to 92% ee.

Hydroxyproline-Valine Dipeptides: Recent studies have also explored hydroxyproline-based dipeptides coupled with L-valine, demonstrating their ability to exhibit good stereoselectivity, surprisingly favoring R-configured aldol products, despite lacking a proton donor in the catalytic site. nih.gov

This compound as a Chiral Ligand in Transition Metal Catalysis

Copper-Catalyzed Asymmetric Reactions

Asymmetric Allylic Oxidation of Alkenes

This compound and its derivatives have been successfully employed as chiral ligands in the copper-catalyzed asymmetric allylic oxidation of alkenes, also known as the Kharasch-Sosnovsky reaction. Specifically, chiral heterogeneous ligands, such as this compound immobilized on SBA-15 nanoporous silica, have demonstrated significant catalytic activity. These systems facilitate the oxidation of olefins using oxidants like tert-butyl perbenzoate, yielding optically active allylic benzoates. Research findings indicate that such copper-catalyzed systems can achieve excellent yields and enantioselectivities. For instance, in the Kharasch-Sosnovsky reaction, enantiomeric excesses (ee) of up to 88% have been reported. researchgate.netlookchem.comacs.org

Table 1: Representative Results for Cu-Catalyzed Asymmetric Allylic Oxidation of Alkenes

| Substrate (Alkene) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Citation |

| Cyclohexene | Cu/L-Valinol-SBA-15 | Good | Up to 88 | researchgate.netlookchem.comacs.org |

Chiral Addition of Dialkylzincs to Aldehydes

This compound derivatives serve as effective chiral ligands in the asymmetric addition of dialkylzinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for synthesizing chiral secondary alcohols. Studies have shown that β-dialkylamino alcohol ligands, which can be derived from L-valine, are capable of inducing high enantioselectivity in these transformations. For example, in the addition of diethylzinc (B1219324) to 4-chlorobenzaldehyde, L-alanine-derived chiral ligands (structurally related to this compound derivatives) have yielded (R)-propanol with an enantiomeric ratio (er) of 94:6. While the prompt specifically requests aldehydes, it is noteworthy that chiral phosphoramide-Zn(II) complexes, also derived from L-valine, have been successfully applied in enantioselective organozinc additions to ketones, achieving enantioselectivities of up to 98% ee. organic-chemistry.org

Table 2: Chiral Addition of Dialkylzincs to Aldehydes

| Substrate (Aldehyde) | Dialkylzinc Reagent | This compound Derived Ligand Type | Enantiomeric Ratio (er) / ee (%) | Citation |

| 4-Chlorobenzaldehyde | Diethylzinc | β-Dialkylamino alcohol | 94:6 er |

Iron-Catalyzed Enantioselective Reductions of Ketones

Iron-catalyzed enantioselective reductions of ketones represent a greener alternative to traditional noble-metal catalysts. This compound has been integrated into Metal-Organic Frameworks (MOFs) to create highly efficient chiral catalysts for these reactions. Chiral MOFs, such as this compound-grafted iron complexes (e.g., L-val-UiO-FeCl), have demonstrated exceptional performance in the hydrosilylation and hydroboration of ketones. These heterogeneous catalysts exhibit high reactivity and remarkable enantioselectivity, often achieving greater than 99% ee, surpassing the performance of their homogeneous counterparts. researchgate.net

Table 3: Iron-Catalyzed Enantioselective Reduction of Ketones

| Reaction Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Citation |

| Hydrosilylation of Ketones | L-val-UiO-FeCl MOF | High | >99 | researchgate.net |

| Hydroboration of Ketones | L-val-UiO-FeCl MOF | High | >99 | researchgate.net |

Palladium-Catalyzed Asymmetric Transformations

This compound derivatives have proven valuable as chiral ligands in various palladium-catalyzed asymmetric transformations, enabling the synthesis of complex chiral molecules with high precision. One notable application involves the use of Boc-L-Val-OH (a protected this compound derivative) as a chiral ligand in palladium-catalyzed asymmetric C–H arylation reactions. This system allows for the enantioselective synthesis of chiral cis-aryl-products from Tf-protected cyclopropyl (B3062369) methylamines and aryl iodides, achieving excellent yields (up to 99%) and very high enantiomeric excesses (up to 99.5% ee). rsc.org Furthermore, Boc-L-Val-OH has been successfully employed in palladium-catalyzed atroposelective C–H olefination for the construction of axially chiral biaryls, yielding products with up to 99% yield and 96% ee. rsc.org In another application, palladium-catalyzed asymmetric hydrogenation of 5-methylenhydantoin, utilizing a chiral ligand, afforded L-Valine with a 70% enantiomeric excess. researchgate.net

Table 4: Palladium-Catalyzed Asymmetric Transformations with this compound Ligands

| Transformation Type | Substrate | This compound Derived Ligand | Yield (%) | Enantiomeric Excess (ee %) | Citation |

| Asymmetric C–H Arylation | Tf-protected cyclopropyl methylamines | Boc-L-Val-OH | Up to 99 | Up to 99.5 | rsc.org |

| Atroposelective C–H Olefination | Racemic biaryl phosphine oxides | Boc-L-Val-OH | Up to 99 | Up to 96 | rsc.org |

| Asymmetric Hydrogenation | 5-Methylenhydantoin | Chiral ligand (Pd-cat.) | N/A | 70 | researchgate.net |

Other Transition Metal Systems Utilizing this compound Ligands

Beyond iron and palladium, this compound and its derivatives have found utility as chiral ligands in asymmetric catalysis involving other transition metals, including copper, titanium, and ruthenium.

Copper-Catalyzed Reactions : C2 symmetric chiral diimines synthesized from L-valine (a precursor to this compound) have been complexed in situ with copper(II) to catalyze asymmetric Henry reactions. This system has proven highly effective for the synthesis of chiral nitro aldols from various prochiral aromatic and heteroaromatic aldehydes, achieving impressive yields (up to 99%) and enantiomeric excesses (up to 99% ee). lookchem.comresearchgate.net Additionally, a chiral ligand derived from L-diphenylvalinol (a valinol derivative) and salicylaldehyde, in combination with copper(II) acetate monohydrate, catalyzed the asymmetric Henry reaction, producing nitroaldols with enantiomeric excesses ranging from 77-95%. researchgate.netsemanticscholar.org

Titanium-Catalyzed Reactions : N-sulfonated β-amino alcohol ligands, which include this compound derivatives, have been employed with Ti(O-iPr)4 to catalyze the asymmetric silylcyanation of aldehydes. This reaction leads to the formation of cyanohydrins with high enantioselectivity, with mandelonitrile (B1675950) being synthesized in quantitative yield and up to 96% ee. Other cyanohydrins, such as those derived from 2-naphthaldehyde (B31174) and 4-chlorobenzaldehyde, also achieved over 90% ee. liverpool.ac.uk

Ruthenium-Catalyzed Reactions : While direct examples of this compound as a ligand in ruthenium catalysis are less common, L-valine-derived systems have shown promise. Cyclometalated ruthenium complexes, which can be resolved using enantiopure carboxylates (potentially L-valine-derived), have exhibited high levels of enantioinduction in enantioselective olefin metathesis reactions. Specifically, in asymmetric ring-opening cross-metathesis (AROCM) of norbornenes, enantiomeric excesses of up to 93% have been achieved. acs.org

Table 5: Other Transition Metal Systems Utilizing this compound Ligands

| Metal | Reaction Type | Substrate (Example) | This compound Derived Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Citation |

| Copper | Asymmetric Henry Reaction | Benzaldehyde + Nitromethane | C2 symmetric chiral diimine | 99 | 99 | lookchem.comresearchgate.net |

| Copper | Asymmetric Henry Reaction | Aldehydes (various) | L-Diphenylvalinol-salicylaldimine | Good | 77-95 | researchgate.netsemanticscholar.org |

| Titanium | Asymmetric Silylcyanation | Benzaldehyde | N-sulfonated β-amino alcohol | Quant. | Up to 96 | liverpool.ac.uk |

| Ruthenium | Asymmetric Ring-Opening Cross-Metathesis | Norbornenes | L-Valine derived carboxylate (indirect) | N/A | Up to 93 | acs.org |

This compound in Organocatalysis

Beyond its role as a chiral ligand in metal-catalyzed reactions, this compound also functions effectively as an organocatalyst, directly promoting asymmetric transformations without the need for a metal center. Its amino alcohol structure provides sites for both Lewis basic and Brønsted acid activation, making it versatile in various organic reactions.

This compound-Promoted Asymmetric Aldol Reactions

This compound and its derivatives are particularly prominent in promoting asymmetric aldol reactions, which are crucial for forming new carbon-carbon bonds with controlled stereochemistry.

Chiral Auxiliaries : this compound and L-phenylalaninol-derived 2-imidazolidinones have been widely utilized as chiral auxiliaries in asymmetric aldol reactions. These auxiliaries direct the stereochemical outcome of the reaction, leading to highly diastereoselective aldol adducts when their boron enolates react with aldehydes. acs.orgscirp.orgwikipedia.orgresearchgate.net

Oxazolidinone Derivatives : this compound is a key precursor for the synthesis of 4-isopropyloxazolidinones, which are extensively employed in stereocontrolled aldol and alkylation reactions. thermofisher.krthermofisher.comfishersci.ptresearchgate.netsci-hub.se These cyclic carbamates act as chiral auxiliaries, enabling the diastereoselective formation of β-hydroxy carbonyl compounds.

Direct Organocatalysis : this compound itself, or compounds derived from it, can act as direct organocatalysts. For instance, a novel prolinethioamide compound, synthesized from L-proline and this compound, has been identified as a highly active organocatalyst for the direct aldol reaction of various aldehydes with ketones (e.g., acetone, cyclohexanone, cyclopentanone). This catalyst achieved remarkable enantioselectivities, with up to 96% ee for the reaction of 2-nitrobenzaldehyde with acetone, and excellent diastereoselectivity (anti/syn: 99/1) and enantioselectivity (99% ee) for the reaction of 3-nitrobenzaldehyde with cyclohexanone in water. researchgate.net Furthermore, L-valine (the precursor to this compound) has been reported to catalyze the intermolecular aldol addition of acetone with aromatic aldehydes, achieving good yields and enantiomeric excesses. researchgate.net

Table 6: this compound-Promoted Asymmetric Aldol Reactions

| Reaction Type | Substrate (Ketone) | Substrate (Aldehyde) | This compound Derived Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Citation |

| Direct Aldol Reaction | Acetone | 2-Nitrobenzaldehyde | Prolinethioamide (from this compound) | High | Up to 96 ee | researchgate.net |

| Direct Aldol Reaction | Cyclohexanone | 3-Nitrobenzaldehyde | Prolinethioamide (from this compound) | High | 99 ee, 99:1 anti/syn dr | researchgate.net |

| Aldol Reaction (Auxiliary) | Propionyl-oxazolidinone | Aldehydes (various) | 4-Isopropyloxazolidinones | N/A | High diastereoselectivity | researchgate.netsci-hub.se |

Mechanistic Investigations and Computational Studies of L Valinol in Catalysis

Elucidation of Reaction Mechanisms in L-Valinol-Mediated Transformations

This compound serves as a versatile chiral building block and ligand in numerous asymmetric reactions, facilitating the formation of enantiomerically or diastereomerically enriched products. Mechanistic studies have shed light on its role in various transformations. For instance, this compound reacts with aldehydes and nitriles to generate imines and oxazolines, respectively, which are key intermediates in asymmetric synthesis fishersci.ca. It is also employed in the preparation of 4-isopropyloxazolidinones, crucial for stereocontrolled aldol (B89426) and alkylation reactions, as well as in the synthesis of chiral 2-thiazolidinethiones for aldol reactions fishersci.ca. Furthermore, this compound is involved in the asymmetric alkylation of condensation products with keto acids and asymmetric reactions of its amidines and imines, alongside the oxidation of its N-protected derivative to the corresponding aldehyde fishersci.ca.

In the realm of oxidation catalysis, chiral N-1,N-10-ethylene-bridged flavinium salts derived from this compound have been synthesized and investigated researchgate.net. These salts effectively catalyze the chemoselective hydrogen peroxide (H₂O₂) oxidation of sulfides to sulfoxides and the oxidation of 3-phenylcyclobutanone (B1345705) to its lactone at room temperature researchgate.net. The proposed mechanism involves the reaction of flavinium salts with hydrogen peroxide to form flavin-10a-hydroperoxide, which acts as the active oxidizing agent researchgate.net.

This compound has also been successfully grafted into Metal-Organic Frameworks (MOFs) to create chiral catalysts for the enantioselective reduction of ketones acs.org. Spectroscopic, kinetic, and computational studies of these this compound-grafted MOF-based iron(II) catalysts suggest an iron-hydride species as the active catalytic entity acs.org. The proposed mechanism involves the enantioselective 1,2-insertion of the carbonyl group, leading to an iron-alkoxide intermediate, followed by a σ-bond metathesis between the Fe–O bond and the Si–H bond of the silane (B1218182) to yield the chiral silyl (B83357) ether acs.org.

Transition State Analysis for this compound-Catalyzed Processes

Understanding the transition states in this compound-catalyzed reactions is paramount for comprehending their stereoselectivity and efficiency. While direct, explicit transition state analyses solely focused on this compound itself are often embedded within broader studies of amino alcohol or amino acid catalysis, related research provides valuable insights.

For instance, in asymmetric Henry reactions catalyzed by chiral cobalt complexes synthesized from L-valine (a precursor to this compound), a six-membered transition state has been proposed medcraveonline.commedcraveonline.com. This transition state facilitates the nucleophilic attack of the nitroalkane's -CH₂NO₂ group on the electron-deficient carbonyl group of the aldehyde, leading to the formation of chiral nitro aldol products medcraveonline.commedcraveonline.com.

Studies on aldol additions catalyzed by L-proline-derived peptides, which share structural similarities with this compound in containing both amino and hydroxyl functionalities, have utilized Density Functional Theory (DFT) to model reaction cycles and analyze the free energies of conformers of intermediates and transition states mdpi.com. Such computational approaches are crucial for elucidating the energetic landscape and identifying the rate-determining steps and stereoselectivity-determining transition states mdpi.com.

Furthermore, kinetic studies on the oxidation of L-valine by tributylammonium (B8510715) chlorochromate in acidic media have indicated that the transition state is more rigid than the initial state, with a nearly constant ΔG value suggesting a consistent mechanism across the reaction humanjournals.com. Investigations into aminonitriles as organocatalysts, including L-valine nitrile, have also proposed specific enamine transition states to explain observed enantioselectivities in aldol reactions whiterose.ac.uk. These examples highlight the importance of detailed transition state analysis, often supported by computational methods, in understanding the stereochemical outcomes of reactions mediated by this compound and its derivatives.

Computational Chemistry Approaches for this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools for investigating the electronic structure, reaction pathways, and interactions of this compound in catalytic systems. Advanced crystallographic refinement techniques further complement these computational studies by providing highly accurate structural data.

DFT is widely employed to explore the electronic structure and energetic profiles of this compound-mediated reactions. DFT calculations have been used to optimize the molecular structures of metal complexes derived from L-valine-based Schiff bases and heterocyclic bases, aiding in the understanding of their catalytic properties in reactions such as the multi-component Mannich reaction mdpi.com. In the context of L-valine optical isomerization, DFT and ab initio molecular orbital theory have been applied to optimize the geometric parameters of reactants, products, intermediates, and transition states along the reaction pathways in both ground (S₀) and triplet (T₁) states, providing insights into reaction energy barriers pku.edu.cnpku.edu.cn.

For this compound-grafted Metal-Organic Frameworks (MOFs) used in enantioselective ketone reduction, DFT calculations have been instrumental in supporting the proposed iron-hydride catalytic species and elucidating the 1,2-insertion mechanism acs.org. These computational insights confirm the nature of the active species and the pathway of the catalytic cycle acs.org. DFT has also been applied to analyze C-H bond cleavage in cyclic tertiary alkylamines, which are structurally related to valine-type derivatives, contributing to the understanding of site-selective C-H functionalization rsc.org. Furthermore, quantum chemical computations, specifically using DFT with the B3LYP/6-31G(d) basis set, have been performed on drug-like spiroimidazolidinone compounds synthesized from L-valine, aiding in the understanding of their stereochemistry uobasrah.edu.iq.

Molecular Dynamics (MD) simulations are crucial for studying the dynamic behavior of this compound and its interactions within complex chemical environments, including its role as a ligand or in ligand-protein interactions. While direct MD simulations focusing solely on this compound as a standalone ligand interacting with a metal center in catalysis are less commonly detailed in the provided search results, the principles and applications of MD in related systems are highly relevant.

MD simulations are extensively used to investigate ligand-protein binding, analyzing aspects such as hydrogen bonding and the free energy of ligand binding mdpi.comjst.go.jp. For example, MD studies have explored the binding of kinetic stabilizing ligands to transthyretin (TTR) variants, where valine residues play a role in the protein's structure and interactions mdpi.com. These simulations can reveal the stability of ligand-protein complexes and the specific interactions, such as hydrogen bonds, that contribute to binding affinity mdpi.com. MD simulations also contribute to protein-protein interaction analysis, often incorporating quantum chemical partial charge calculations for enhanced accuracy mdpi.com. In the context of protein-ligand binding enthalpies, MD simulations can decompose contributions from structural components and analyze changes in internal energy upon binding, even when valine is part of a peptide ligand aip.org. The broader application of MD simulations in drug discovery research for analyzing interactions between compounds and target proteins underscores its potential for studying this compound's dynamic behavior and interactions in catalytic systems jst.go.jp.

Advanced crystallographic refinement techniques, such as the invariom-model, provide highly accurate structural information, particularly concerning hydrogen atom positions and electron density distributions, which are critical for understanding intermolecular interactions and catalytic mechanisms. The structure of this compound itself [(S)-(+)-2-amino-3-methylbutan-1-ol] has been precisely determined at 100 K using single-crystal X-ray diffraction nih.govresearchgate.net.

A significant advancement in this area is the application of the invariom-model refinement nih.govresearchgate.net. This technique offers a substantial improvement over the conventional independent atom model (IAM) by providing hydrogen atom positions that are free from the systematic bias inherent in IAM nih.govresearchgate.net. Consequently, invariom refinement yields a more accurate description of the hydrogen-bond pattern within the this compound crystal structure nih.govresearchgate.net. Furthermore, the molecular geometry obtained from invariom refinement shows improved agreement with results derived from quantum chemical geometry optimizations, underscoring its reliability and precision nih.govresearchgate.net. This method is considered a part of quantum crystallography, a rapidly developing multidisciplinary field researchgate.net. Comparisons between IAM and invariom refinement reveal notable differences, especially for bond distances involving hydrogen atoms (X-H bonds, where X can be C, N, or O), with invariom-derived X-H bond distances closely matching those from geometry optimization researchgate.net. This enhanced accuracy in structural determination is invaluable for validating computational models and gaining a deeper understanding of the subtle intermolecular forces that govern this compound's behavior in catalytic and material science applications.

Advanced Applications and Future Directions in L Valinol Research

Integration of L-Valinol in Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

The integration of this compound into Metal-Organic Frameworks (MOFs) represents a promising avenue for developing highly efficient and enantioselective heterogeneous catalysts. MOFs, characterized by their crystalline porous structures, offer tunable pore environments, high surface areas, and excellent stability, making them ideal platforms for catalytic applications. chinesechemsoc.orgresearchgate.net

Research has demonstrated that this compound can be effectively grafted within the pores of aldehyde-functionalized UiO-MOFs through the formation of imine linkages, yielding chiral MOFs designated as vol-UiO. acs.orgnih.gov Subsequent metalation of these vol-UiO structures with FeCl₂ leads to the formation of amino alcohol-coordinated octahedral Fe(II) species, specifically vol-FeCl(THF)₃, within the MOF framework. acs.orgnih.gov

These this compound-grafted MOF catalysts (vol-UiO-Fe) have shown remarkable catalytic performance in asymmetric organic transformations. For instance, they effectively catalyze the hydrosilylation and hydroboration of a range of aliphatic and aromatic carbonyls, producing the corresponding chiral alcohols with high enantiomeric excesses (ee) of up to 99%. acs.orgnih.gov Furthermore, these catalysts exhibit high turnover numbers (TONs), reaching up to 15,000, and demonstrate excellent reusability, maintaining their activity and enantioselectivity for at least 10 cycles. acs.orgnih.gov This highlights the potential of this compound-functionalized MOFs to bridge the gap between homogeneous and heterogeneous catalysis, offering the benefits of both high selectivity and facile separation and recyclability. chinesechemsoc.org

Table 1: Catalytic Performance of this compound-Grafted MOF (vol-UiO-Fe) in Asymmetric Transformations

| Catalytic Reaction | Enantiomeric Excess (ee) | Turnover Number (TON) | Reusability (Cycles) |

| Hydrosilylation | Up to 99% acs.orgnih.gov | Up to 15,000 acs.orgnih.gov | ≥ 10 acs.orgnih.gov |

| Hydroboration | Up to 99% acs.orgnih.gov | Up to 15,000 acs.orgnih.gov | ≥ 10 acs.orgnih.gov |

Role of this compound in Sustainable and Green Chemistry Methodologies

This compound's role in sustainable and green chemistry methodologies is primarily underpinned by its utility as a chiral building block in asymmetric synthesis and its potential to contribute to more environmentally benign catalytic processes. Green chemistry principles emphasize waste prevention, atom economy, less hazardous chemical syntheses, and the use of safer solvents and auxiliaries. mdpi.com

As a naturally derived amino alcohol, this compound can be incorporated into synthetic routes that align with these principles. Its application in asymmetric synthesis, for instance, allows for the direct production of enantiomerically pure compounds, thereby eliminating the need for costly and often wasteful separation of racemates. chemimpex.com This directly contributes to waste reduction and improved atom economy, key tenets of green chemistry.

Beyond its role as a chiral auxiliary, this compound has been used in the synthesis of N-1,N-10-ethylene-bridged flavinium salts, which have demonstrated catalytic activity in H₂O₂ oxidations. researchgate.net The use of hydrogen peroxide as an oxidant is considered a greener alternative to other more hazardous oxidizing agents, making this compound's involvement in such systems relevant to sustainable chemical practices. researchgate.net The broader focus on green chemistry also includes the efficient utilization of renewable raw materials and the development of energy-efficient processes. While this compound itself is often synthesized from L-valine, which can be produced via bio-based fermentation, its direct contribution to large-scale sustainable production methods beyond its use as a specialty chemical building block is an area for continued exploration. acs.org

Biomedical and Medicinal Chemistry Applications of this compound Derivatives

This compound and its derivatives are highly valued in biomedical and medicinal chemistry due to their chiral nature and ability to serve as versatile building blocks for complex biologically active molecules. chemimpex.com

This compound is a crucial chiral building block in the design and synthesis of various pharmaceuticals and biologically active compounds, enabling the enhancement of drug efficacy and selectivity. chemimpex.com For example, Boc-L-valinol, an N-protected derivative, is extensively utilized in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. chemimpex.com This allows for the precise construction of chiral centers in target molecules, which is essential for producing enantiomerically pure compounds with specific biological activities. chemimpex.com

Research has also explored the synthesis of novel derivatives where L-Valine (the precursor to this compound) is a key component. For instance, hydroxyurea (B1673989) and hydantoin (B18101) derivatives of L-valine have been synthesized and characterized, with their stereostructure confirmed by X-ray crystal analysis. nih.gov These studies aim to identify new compounds with potential antimicrobial and antioxidant properties. mdpi.com

While L-Valine esters are more commonly cited in the context of prodrug development, the principles extend to this compound and its derivatives due to their structural similarities and the presence of both amino and hydroxyl functionalities. Prodrug strategies often employ amino acid promoieties to enhance the pharmacokinetic properties of parent drugs, such as improving oral bioavailability, solubility, and permeability. mdpi.comtandfonline.comnih.govtandfonline.com

Notable examples of L-Valine-derived prodrugs include valacyclovir (B1662844) (an L-valine ester of acyclovir) and valganciclovir (B601543) (an L-valine ester of ganciclovir). These prodrugs exhibit significantly improved oral bioavailability compared to their parent drugs, largely due to their recognition and transport by the proton-coupled oligopeptide transporter 1 (PEPT1) in the intestine. tandfonline.comtandfonline.com For instance, valacyclovir increases acyclovir's oral bioavailability approximately threefold in rats and three- to five-times in humans. tandfonline.com Similarly, valganciclovir enhances ganciclovir's oral bioavailability by sixfold. tandfonline.com Another example is valcyclopropavir, an L-valine ester of cyclopropavir, which demonstrated 95% oral bioavailability in mice. nih.gov The application of L-valine has also been shown to improve the aqueous solubility of poorly soluble drugs, such as certain adenosine (B11128) A2A receptor antagonists and oleanolic acid derivatives. nih.gov

Table 2: Examples of L-Valine-Derived Prodrugs and Their Bioavailability Enhancement

| Prodrug Name | Parent Drug | Bioavailability Enhancement (Oral) | Mechanism of Enhancement | Reference |

| Valacyclovir | Acyclovir | ~3-5x (humans) tandfonline.com | PEPT1-mediated transport | tandfonline.comtandfonline.com |

| Valganciclovir | Ganciclovir | ~6x (oral) tandfonline.com | PEPT1-mediated transport | tandfonline.comtandfonline.com |

| Valcyclopropavir | Cyclopropavir | 95% (mice) nih.gov | Improved pharmacokinetics | nih.gov |

This compound and its related amino acid structures are being explored in advanced drug delivery systems to overcome biological barriers and improve drug targeting. A notable application involves the modification of nanocarriers for enhanced delivery.

For example, L-valine-modified nanomicelles have been developed for ocular drug delivery. These nanomicelles, such as HS15/DSPE-PEG2000-L-Val containing baicalin, have shown the ability to prolong drug retention on the ocular surface and significantly enhance drug permeation into the deep layers of the cornea. researchgate.netnih.govupi.edumdpi.com The increased uptake in human corneal epithelial cells is attributed to energy-dependent endocytosis mediated by clathrin and caveolin, as well as a carrier pathway mediated by PepT1. researchgate.netnih.govmdpi.com

Furthermore, oligopeptide-simulated oral drug delivery systems, incorporating L-valine-modified nanoparticles (e.g., lysine-valine-modified nanoparticles), have demonstrated higher transepithelial transport efficiency, primarily mediated by PEPT1, for the oral delivery of peptide drugs like liraglutide. sciopen.com This mimics natural nutrient absorption pathways to improve drug uptake. Similarly, polymer-based nanoparticles utilizing L-valine dipeptide derivatives have been investigated for the ocular administration of antiviral agents, demonstrating improved retention and bioconversion to the active drug. mdpi.com

This compound in Materials Science Research

In materials science, this compound's unique structural features, particularly its chirality and functional groups, make it valuable for the design and modification of advanced materials. One significant area is its application in the development of heterogeneous catalysts through immobilization on support materials.

This compound has been successfully immobilized on nanoporous silica (B1680970), such as SBA-15, to create chiral heterogeneous ligands. semanticscholar.org These this compound-modified silica materials have been utilized in copper-catalyzed asymmetric allylic oxidation of alkenes, demonstrating their potential in synthesizing enantiomerically enriched products. semanticscholar.org This highlights this compound's role in engineering sophisticated catalytic materials with tailored properties for specific chemical transformations. The ability to graft this compound onto solid supports underscores its utility in creating hybrid materials that combine the benefits of organic chirality with the stability and recyclability of inorganic frameworks.

While L-valine (the amino acid precursor) has been explored for its nonlinear optical properties in single crystals and for modifying material properties like filterability and flowability through spheroidization, direct extensive research on this compound itself in broader materials science applications beyond catalysis and specific drug delivery systems is an evolving field. researchgate.netacs.org However, its inherent chirality and reactive functional groups suggest potential for future investigations in areas such as chiral recognition materials, biosensors, or specialized polymer synthesis.

Q & A

Q. What analytical methods are recommended for quantifying impurities or structurally related amino alcohols in L-Valinol?

Hydrophilic interaction liquid chromatography (HILIC) coupled with postcolumn derivatization and fluorescence detection is a validated approach. Key parameters include mobile phase composition (e.g., 10 mM acetate buffer pH 4.0 and acetonitrile in a 20:80 ratio) and column type (e.g., TSKgel amide). Fluorescence detection at 345/450 nm enhances sensitivity, enabling quantification at trace levels .

Q. How should researchers design experiments to ensure reproducibility in synthesizing or characterizing this compound derivatives?

Q. How should contradictory findings about this compound’s melting point or density be reconciled?

- Source verification : Cross-check purity levels (≥98% vs. technical-grade) and measurement protocols (DSC for melting point).

- Environmental controls : Ensure consistency in ambient conditions (e.g., humidity during density measurements).

- Peer review : Submit conflicting data for independent validation .

Framework for Hypothesis Development

How can the PICOT/FINER frameworks structure research questions on this compound’s biochemical applications?

- Population (P) : Target biomolecules (e.g., enzymes interacting with this compound).

- Intervention (I) : Use of this compound as a chiral auxiliary or catalyst.

- Comparison (C) : Benchmark against D-Valinol or other amino alcohols.

- Outcome (O) : Enantioselectivity, reaction yield, or thermodynamic stability.

- Time (T) : Short-term kinetic vs. long-term stability studies.

Ensure hypotheses are Feasible , Novel , Ethical , and Relevant to gaps in chiral chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.